Dihexyl Azelate: A Comprehensive Technical Guide for Scientists and Drug Development Professionals
Dihexyl Azelate: A Comprehensive Technical Guide for Scientists and Drug Development Professionals
Introduction: Understanding Dihexyl Azelate
Dihexyl azelate, with the IUPAC name dihexyl nonanedioate, is the diester formed from azelaic acid and n-hexanol.[1][2] This molecule is a colorless to pale yellow liquid with a faint, characteristic ester odor and an oily nature.[3] As a member of the dicarboxylic acid ester family, it possesses properties that make it a versatile compound in various industrial applications, most notably as a plasticizer. Its low volatility, good thermal stability, and compatibility with a range of polymers have established its use in creating more flexible and durable materials. For researchers and professionals in drug development, dihexyl azelate and similar long-chain esters are of interest due to their potential as excipients in topical formulations, as plasticizers in medical devices, and as biocompatible solvents. This guide provides an in-depth exploration of the chemical structure, physicochemical properties, synthesis, applications, and safety of dihexyl azelate, offering a technical resource for its evaluation and use in scientific and pharmaceutical contexts.
Chemical Structure and Identification
The chemical structure of dihexyl azelate consists of a nine-carbon dicarboxylic acid (azelaic acid) backbone with two hexyl ester groups at either end. This structure imparts a significant lipophilic character to the molecule.
Caption: Chemical structure of dihexyl azelate.
Table 1: Chemical Identifiers for Dihexyl Azelate
| Identifier | Value | Reference |
| IUPAC Name | dihexyl nonanedioate | [1] |
| Synonyms | Di-n-hexyl azelate, Azelaic acid dihexyl ester, Nonanedioic acid, dihexyl ester | [1][2] |
| CAS Number | 109-31-9 | [1][2] |
| Molecular Formula | C₂₁H₄₀O₄ | [1] |
| Molecular Weight | 356.54 g/mol | [1] |
| InChI | InChI=1S/C21H40O4/c1-3-5-7-14-18-24-20(22)16-12-10-9-11-13-17-21(23)25-19-15-8-6-4-2/h3-19H2,1-2H3 | [1] |
| SMILES | CCCCCCOC(=O)CCCCCCCC(=O)OCCCCCC | [1] |
Physicochemical Properties
The physicochemical properties of dihexyl azelate are critical to its function in various applications. Its liquid state at room temperature, low water solubility, and high boiling point are characteristic of a high-molecular-weight ester designed for stability and performance.
Table 2: Physicochemical Properties of Dihexyl Azelate
| Property | Value | Reference |
| Appearance | Colorless to pale yellow, clear, oily liquid with a faint ester odor | [3] |
| Melting Point | -10 °C | [1] |
| Boiling Point | 282 °C (lit.) | [4] |
| Density | 0.93 g/mL at 25 °C (lit.) | |
| Solubility | Practically insoluble in water; soluble in organic solvents like ether and chloroform. | [3] |
| Flash Point | >230 °F (>110 °C) | |
| Refractive Index (n20/D) | 1.444 (lit.) |
The long aliphatic chains of the hexyl groups and the azelaic acid backbone contribute to its lipophilicity and, consequently, its very low solubility in water. This property is advantageous in applications requiring resistance to aqueous environments. Conversely, its solubility in nonpolar organic solvents allows for its incorporation into a variety of polymer matrices and organic-based formulations.
Synthesis and Purification
The primary method for synthesizing dihexyl azelate is through the Fischer esterification of azelaic acid with n-hexanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is driven to completion by the removal of water, a byproduct of the reaction.
Caption: General workflow for the synthesis of dihexyl azelate.
Experimental Protocol: General Esterification Procedure
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Reaction Setup: Azelaic acid and a molar excess of n-hexanol are combined in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. A suitable solvent that forms an azeotrope with water, such as toluene, can be used to facilitate water removal.
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Catalyst Addition: A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is carefully added to the reaction mixture.
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Reaction: The mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap, driving the equilibrium towards the product side. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by the amount of water collected.
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Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The excess acid catalyst is neutralized by washing with a saturated aqueous solution of sodium bicarbonate. The organic layer is then washed with brine.
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Isolation and Purification: The organic solvent is removed under reduced pressure. The crude dihexyl azelate is then purified by vacuum distillation to remove unreacted n-hexanol and other impurities. The purity of the final product can be assessed by gas chromatography (GC) and spectroscopic methods.
Applications in Research and Drug Development
While the primary industrial application of dihexyl azelate is as a plasticizer for polymers like polyvinyl chloride (PVC) and in food contact materials, its properties suggest potential utility in the pharmaceutical and medical fields.[1]
Plasticizer for Medical Devices
The use of plasticizers is crucial in the manufacturing of flexible PVC medical devices such as intravenous bags, tubing, and catheters. While Di(2-ethylhexyl) phthalate (DEHP) has been a common plasticizer, concerns about its potential toxicity have led to a search for alternatives. Dihexyl azelate, with its low toxicity profile, presents a potential alternative. Its ability to impart flexibility and its low leachability are desirable characteristics for materials that come into contact with biological fluids.
Potential as a Pharmaceutical Excipient
The parent molecule, azelaic acid, is an FDA-approved topical treatment for rosacea and is also used for acne and melasma due to its anti-inflammatory and depigmenting properties.[5] Esterification of azelaic acid to form diesters like dihexyl azelate can modify its physicochemical properties, such as increasing its lipophilicity. This modification could be leveraged in topical drug delivery systems.
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Emollient and Vehicle: In topical formulations, dihexyl azelate can function as an emollient, providing a moisturizing and softening effect on the skin. Its oily nature makes it a suitable vehicle for the delivery of lipophilic active pharmaceutical ingredients (APIs).
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Penetration Enhancer: The interaction of esters with the stratum corneum can temporarily disrupt the lipid barrier, potentially enhancing the penetration of co-administered drugs. While specific studies on dihexyl azelate as a penetration enhancer are limited, other long-chain esters have demonstrated this capability.
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Controlled Release Systems: As a plasticizer, dihexyl azelate can be incorporated into polymer matrices used for controlled drug release. The concentration of the plasticizer can influence the polymer's glass transition temperature and, consequently, the diffusion rate of the entrapped drug.
Safety and Toxicology
Toxicological studies on dihexyl azelate indicate a low order of toxicity. Long-term studies in rats and dogs have shown no significant adverse effects at moderate dosage levels.[1] In a two-year study with rats, at a high dietary concentration (15%), some growth retardation and increased kidney weight were observed.[1] However, in a 12-month study with dogs, the animals tolerated the diets well with no abnormal biological or histological findings.[1] It is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of dihexyl azelate.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of dihexyl azelate is characterized by signals corresponding to the protons of the hexyl chains and the azelaic acid backbone.
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¹H NMR: The spectrum would be expected to show a triplet for the terminal methyl protons of the hexyl chains, multiplets for the methylene protons of the hexyl chains and the azelaic acid backbone, and a distinct triplet for the methylene protons adjacent to the ester oxygen.
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¹³C NMR: The ¹³C NMR spectrum would display signals for the carbonyl carbons of the ester groups, the carbons of the methylene groups in both the hexyl and azelaic acid moieties, and the terminal methyl carbons of the hexyl chains.
Infrared (IR) Spectroscopy
The IR spectrum of dihexyl azelate provides confirmation of its functional groups. Key absorption bands would include:
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A strong C=O stretching vibration characteristic of the ester carbonyl group, typically appearing around 1735-1750 cm⁻¹.
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C-O stretching vibrations for the ester linkage in the 1000-1300 cm⁻¹ region.
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C-H stretching and bending vibrations from the aliphatic chains.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of dihexyl azelate would result in a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern would likely involve:
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Cleavage of the C-O bond of the ester, leading to the loss of a hexyloxy radical or a hexene molecule.
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McLafferty rearrangement, a common fragmentation pathway for esters.
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Fragmentation of the aliphatic chains.
Conclusion
Dihexyl azelate is a well-characterized diester with established applications as a plasticizer. Its favorable physicochemical properties and low toxicity profile make it a compound of interest for researchers in materials science and, increasingly, in the pharmaceutical and medical device industries. While its direct application in drug formulations is an area requiring further investigation, the known therapeutic benefits of its parent compound, azelaic acid, suggest that dihexyl azelate could serve as a valuable excipient in topical drug delivery systems. This guide has provided a comprehensive overview of its chemical nature, properties, and potential applications to support its informed use in scientific research and development.
References
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Haz-Map. (n.d.). Dihexyl azelate. Retrieved from [Link]
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Green, L. A., Nardelli, L. A., & Calafat, A. M. (2005). Use of Di(2-ethylhexyl) Phthalate–Containing Medical Products and Urinary Levels of Mono(2-ethylhexyl) Phthalate in Neonatal Intensive Care Unit Infants. Environmental Health Perspectives, 113(9), 1222–1225. [Link]
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Tang, S., & He, Z. (2025). The role of di-(2-ethylhexyl) phthalate in cancer initiation and progression: Mechanisms and health implications. Science of The Total Environment, 960, 178285. [Link]
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Fitton, A., & Goa, K. L. (1991). Azelaic acid. A review of its pharmacological properties and therapeutic efficacy in acne and hyperpigmentary skin disorders. Drugs, 41(5), 780–798. [Link]
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